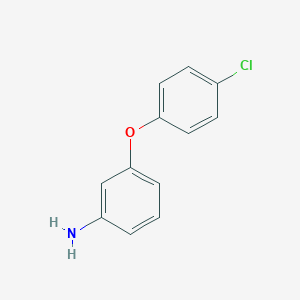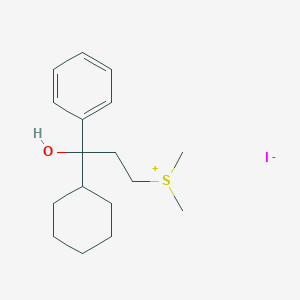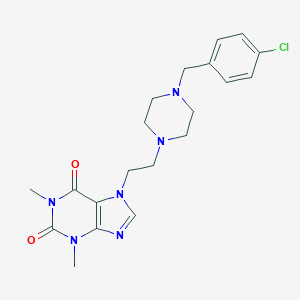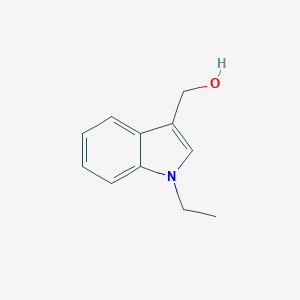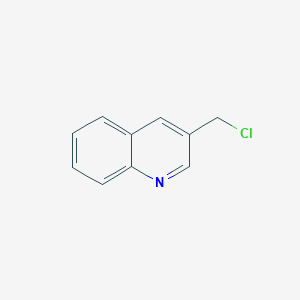
4-(2-Chloroethyl)-1H-pyrazole hydrochloride
説明
Synthesis Analysis
The synthesis of 4-(2-chloroethyl)-1H-pyrazole hydrochloride involves a general two-step method for the synthesis of 4-(alkyl)pyrazoles. Initially, organyl diethylacetals react with the Vilsmeier reagent to produce a mixture of ethoxy- and dimethylamino-acroleins. This mixture then directly reacts with hydrazine monohydrogen chloride to yield the desired (4-substituted)pyrazoles (Reger, Gardinier, Grattan, Smith, & Smith, 2003).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives has been extensively carried out using techniques such as NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. For instance, the molecular structure of certain pyrazole derivatives was elucidated through these methods, revealing the existence of intramolecular hydrogen bonds that contribute to the stability of these compounds (Bonacorso, Martins, Zanatta, Oliveira, Wentz, Hörner, & Bortoluzzi, 1999).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cyclocondensation and transamination, to yield compounds with specific properties. These reactions are crucial for modifying the pyrazole ring and introducing different substituents that affect the compound's chemical behavior and applications. The reactivity of these compounds can be significantly influenced by the nature of the substituents attached to the pyrazole ring (Sharma, Joshi, Singh, Singh, & Singh, 2013).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility and crystalline structure, are influenced by their molecular structure. For instance, the solubility of these compounds in organic solvents can vary significantly based on the nature of the substituents attached to the pyrazole ring. The solid-state structure of these compounds often features intermolecular hydrogen bonding and π-π interactions, which play a vital role in their crystal packing and stability (Reger et al., 2003).
科学的研究の応用
Inhibition of Alcohol Dehydrogenase : Pyrazole strongly inhibits liver alcohol dehydrogenase, similar to imidazole, by binding to the active-site zinc atom. This inhibition can be significant in understanding alcohol metabolism and designing therapies related to alcohol abuse or toxicity (Eklund et al., 1982).
Therapeutic Applications : Derivatives such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have potential therapeutic applications. They are important in biological systems and may lead to new medications or treatments (Viveka et al., 2016).
Antioxidant Activity : Novel 3,5-dimethyl-1H-pyrazole derivatives have shown potential antioxidant activity, indicating their use in preventing oxidative stress-related diseases (Karrouchi et al., 2019).
Anticancer Therapy : Certain 3-phenyl-1H-pyrazole derivatives are potential small molecular inhibitors for anticancer therapy, offering targeted treatment options against various cancers (Xiaobo Liu et al., 2017).
Flexible Synthesis for Functionalized Substituents : Pyrazoles can be synthesized with different functionalized substituents at specific locations, potentially leading to new compounds with varied properties (Grotjahn et al., 2002).
Antibacterial and DNA Photocleavage Activity : Silver complexes of certain pyrazole derivatives show significant antibacterial and DNA photocleavage activity, indicating their potential in medicinal chemistry and therapy (Sharma et al., 2020).
Optoelectronic Applications : Oligo-pyrazole-based thin films exhibit promising optical properties and low roughness values, making them ideal for various optoelectronic applications (Cetin et al., 2018).
将来の方向性
The study and development of pyrazole derivatives is a vibrant field, particularly in medicinal chemistry, where these compounds are often used as building blocks for the synthesis of pharmaceuticals . Future research could explore the potential biological activity of this compound, or use it as a starting point for the synthesis of new compounds.
特性
IUPAC Name |
4-(2-chloroethyl)-1H-pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c6-2-1-5-3-7-8-4-5;/h3-4H,1-2H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBAJMNLLXCMAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597787 | |
| Record name | 4-(2-Chloroethyl)-1H-pyrazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)-1H-pyrazole hydrochloride | |
CAS RN |
103433-17-6 | |
| Record name | 4-(2-Chloroethyl)-1H-pyrazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-chloroethyl)-1H-pyrazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
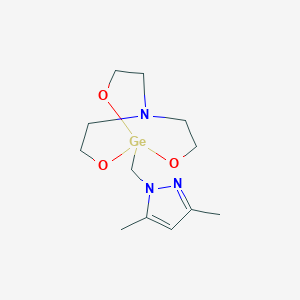
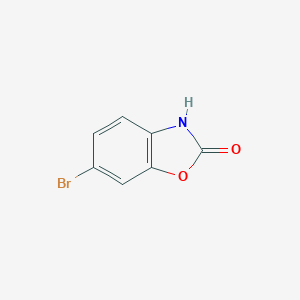
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)


![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)
